![molecular formula C13H17Cl3N2O B3034338 {[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride CAS No. 1585925-22-9](/img/structure/B3034338.png)
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride
描述
. This compound is characterized by its molecular structure, which includes a piperidine ring substituted with a 2,4-dichlorobenzoyl group and an amine group.
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
It is known that piperidine derivatives can influence a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with 2,4-dichlorobenzoyl chloride to form the piperidine derivative.
Amination: : The resulting piperidine derivative undergoes amination to introduce the amine group.
Hydrochloride Formation: : The amine group is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be reduced to form a piperidine derivative with fewer chlorine atoms.
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Piperidine amine oxide.
Reduction: : Piperidine derivatives with fewer chlorine atoms.
Substitution: : Substituted benzene derivatives.
科学研究应用
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Studied for its potential therapeutic effects in various diseases.
Industry: : Utilized in the development of new chemical products and materials.
相似化合物的比较
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: : Other piperidine compounds with different substituents.
Chlorobenzoyl derivatives: : Compounds with different positions or numbers of chlorine atoms on the benzene ring.
属性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17;/h1-2,7,9H,3-6,8,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDZQBCEMBQJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


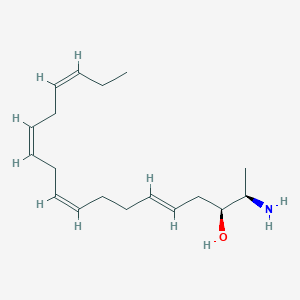
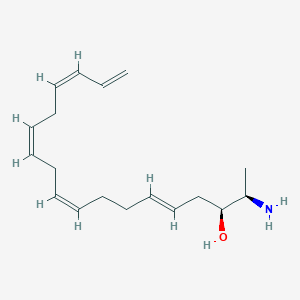
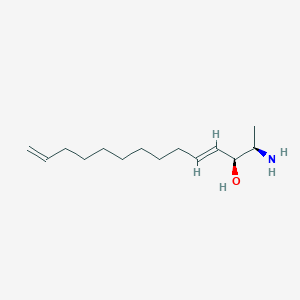
![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)
![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)

![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)
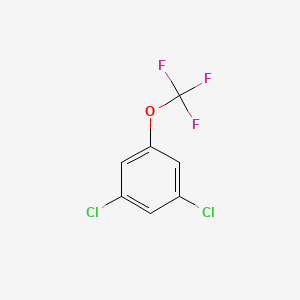
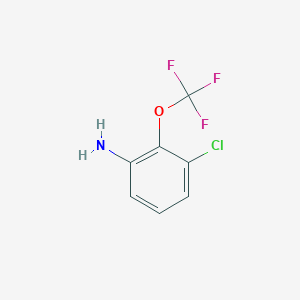
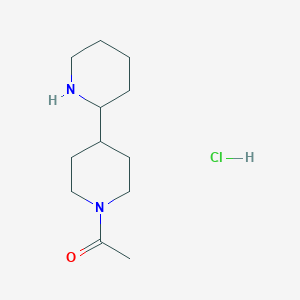

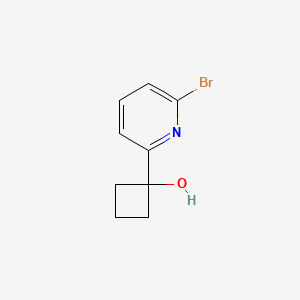
![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
